

Application of (4-Propionylphenyl)boronic Acid in the Synthesis of Pharmaceutical Intermediates

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Compound of Interest

Compound Name: (4-Propionylphenyl)boronic acid

Cat. No.: B069098

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(4-Propionylphenyl)boronic acid is a versatile building block in medicinal chemistry, primarily utilized in the synthesis of complex organic molecules and pharmaceutical intermediates. Its utility is most prominently showcased in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, for the formation of carbon-carbon bonds. This allows for the construction of biaryl and heteroaryl ketones, which are key structural motifs in a variety of biologically active compounds.

The propionyl group present in this reagent offers a reactive handle for further chemical modifications, enabling the synthesis of a diverse range of derivatives. This functional group can participate in reactions such as reduction to an alcohol, conversion to an amine via reductive amination, or elaboration into more complex side chains. This chemical versatility makes **(4-Propionylphenyl)boronic acid** a valuable tool for drug discovery and development professionals.

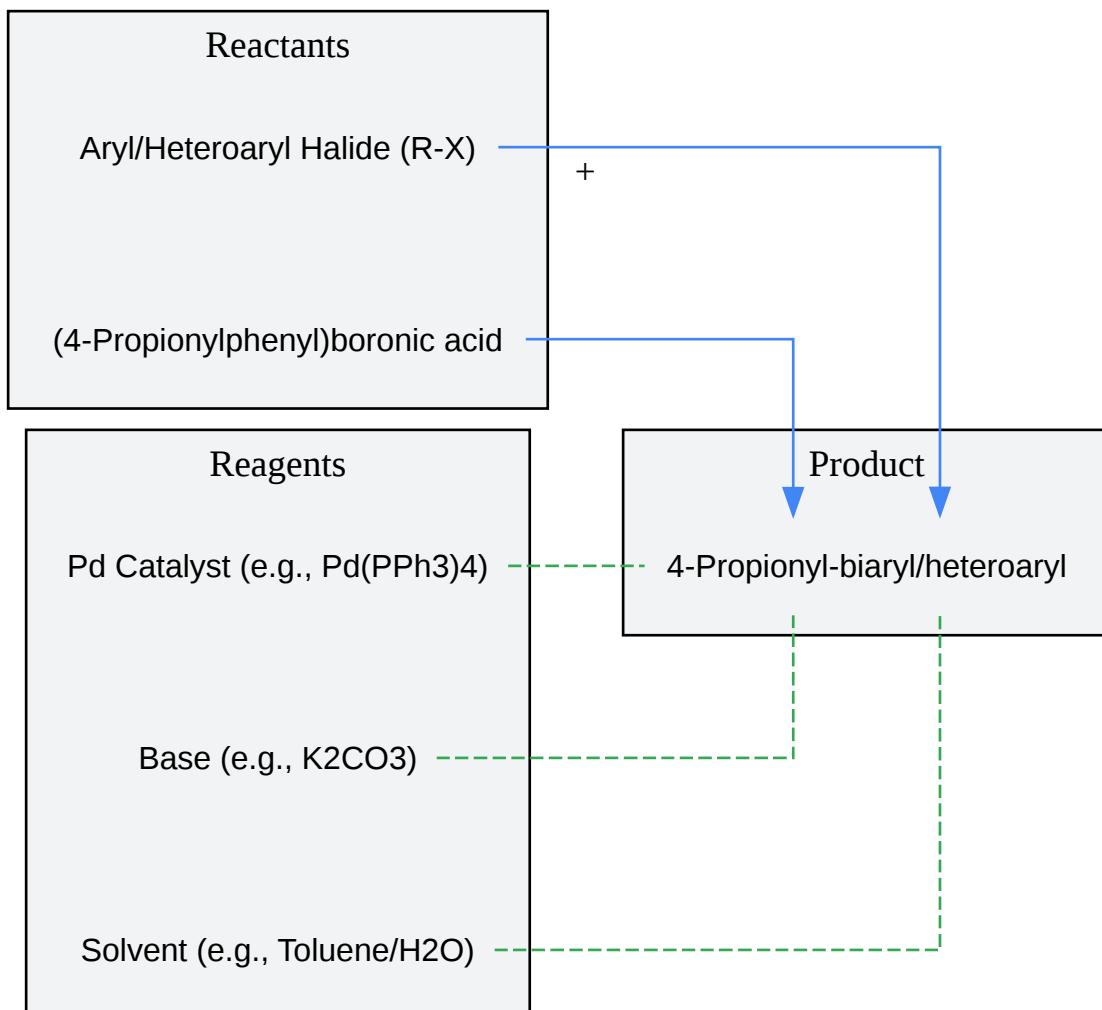
Key Applications in Pharmaceutical Synthesis:

- **Synthesis of Biaryl Ketones:** A primary application is the synthesis of biaryl ketones through Suzuki-Miyaura coupling with various aryl and heteroaryl halides. These structures are present in numerous pharmacologically active molecules, including enzyme inhibitors and receptor antagonists.

- Access to Chiral Centers: The ketone functionality can be stereoselectively reduced to a chiral alcohol, introducing a key stereocenter into the pharmaceutical intermediate.
- Elaboration to Diverse Functional Groups: The propionyl group can be readily transformed into other functional moieties, such as amines, esters, and amides, allowing for the exploration of structure-activity relationships (SAR) in drug discovery programs.

General Reaction Scheme: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction is a robust and widely used method for the formation of C-C bonds. In the context of **(4-Propionylphenyl)boronic acid**, the reaction typically involves the coupling of the boronic acid with an aryl or heteroaryl halide in the presence of a palladium catalyst and a base.



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Caption: General workflow for the Suzuki-Miyaura coupling reaction.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of (4-Propionylphenyl)boronic Acid with an Aryl Bromide

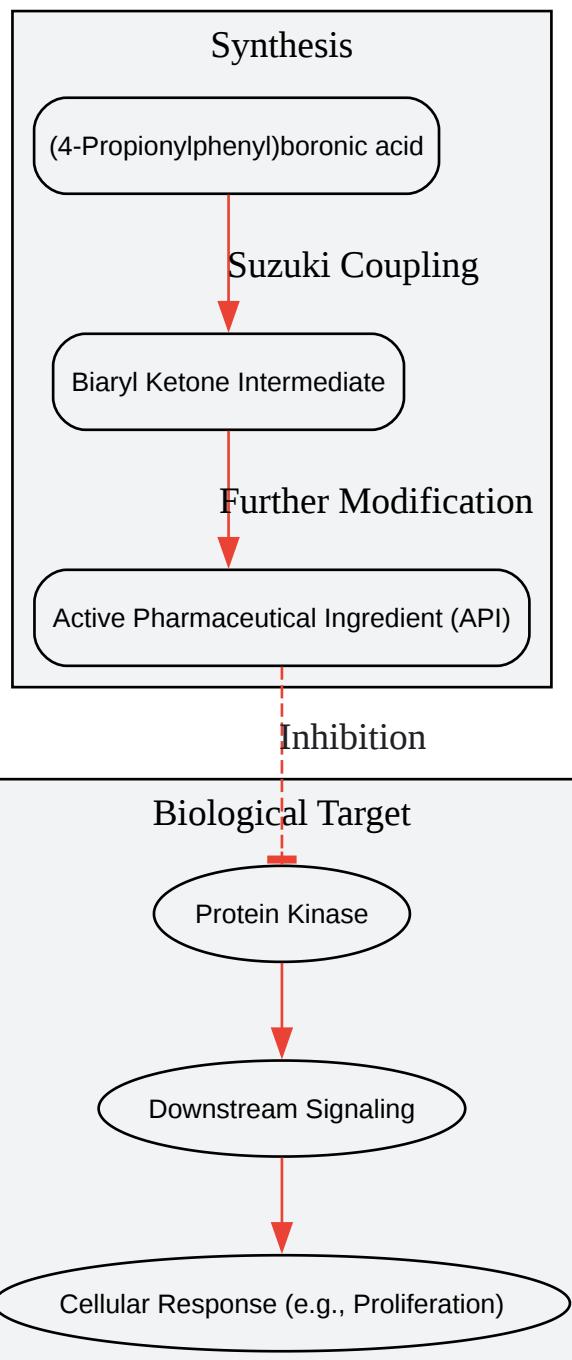
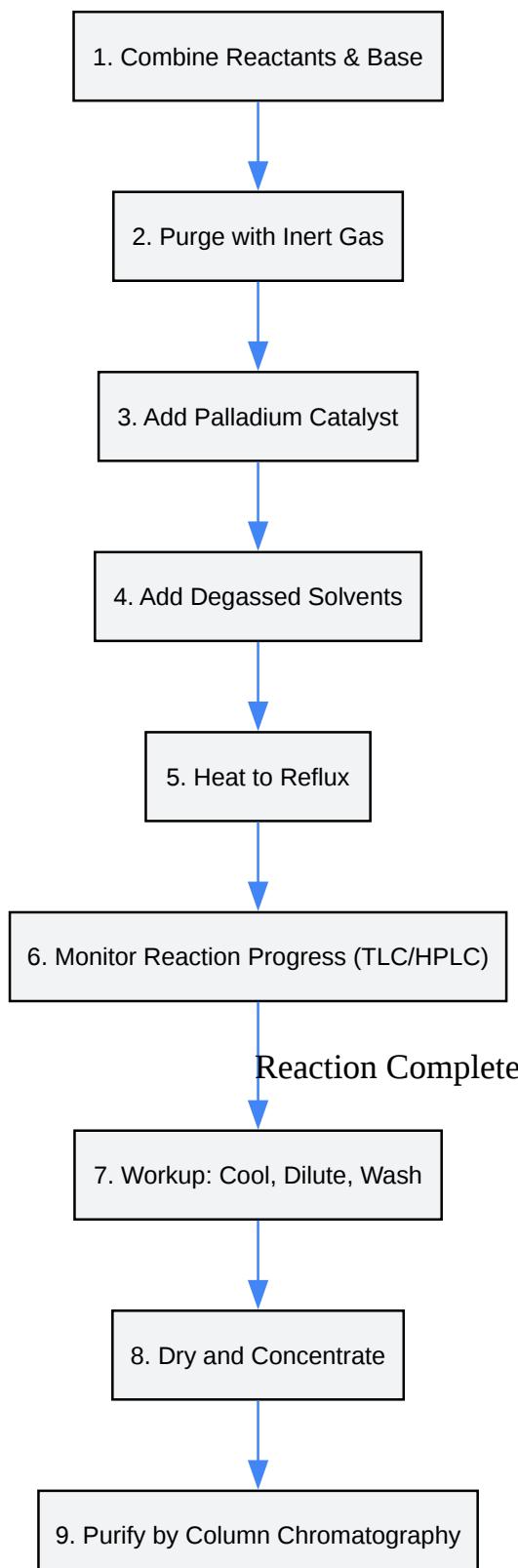
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of **(4-Propionylphenyl)boronic acid** with a generic aryl bromide. The conditions provided are a starting point and may require optimization for specific substrates.

Materials:

- **(4-Propionylphenyl)boronic acid**
- Aryl bromide
- Tetrakis(triphenylphosphine)palladium(0) $[\text{Pd}(\text{PPh}_3)_4]$
- Potassium carbonate (K_2CO_3)
- Toluene
- Ethanol
- Water (degassed)
- Round-bottom flask
- Reflux condenser
- Magnetic stirrer
- Nitrogen or Argon inert atmosphere setup
- Standard laboratory glassware and workup materials (separatory funnel, rotary evaporator, etc.)

Procedure:

- To a round-bottom flask, add **(4-Propionylphenyl)boronic acid** (1.2 equivalents), the aryl bromide (1.0 equivalent), and potassium carbonate (2.0 equivalents).
- The flask is sealed with a rubber septum and purged with an inert gas (Nitrogen or Argon) for 10-15 minutes.
- Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.03 equivalents), to the flask under the inert atmosphere.
- A degassed solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio) is added to the flask via syringe.
- The reaction mixture is heated to reflux (typically 80-100 °C) with vigorous stirring.
- The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
- Upon completion, the reaction mixture is cooled to room temperature.
- The mixture is diluted with ethyl acetate and washed with water and brine.
- The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
- The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl ketone.

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